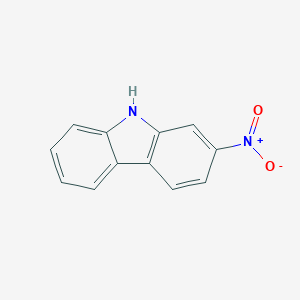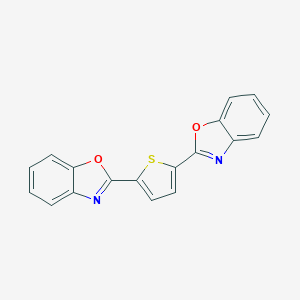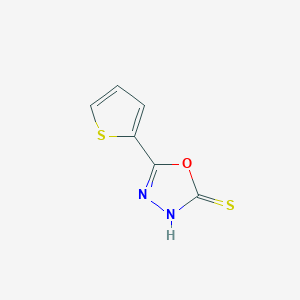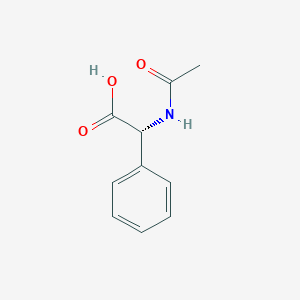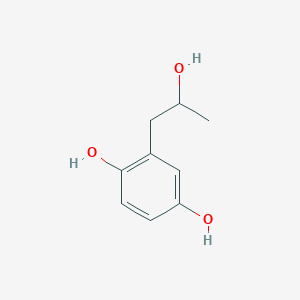
2-(2-Hydroxypropyl)benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxypropyl)benzene-1,4-diol is a chemical compound that is commonly known as Arbutin. Arbutin is a glycoside that is derived from the leaves of various plants such as bearberry, cranberry, blueberry, and pear. Arbutin is widely used in the cosmetic industry due to its skin whitening and anti-aging properties. Additionally, it has been extensively studied for its potential therapeutic applications in treating various diseases.
Wirkmechanismus
Arbutin exerts its therapeutic effects through various mechanisms. It has been found to inhibit tyrosinase, an enzyme that is involved in the production of melanin. By inhibiting tyrosinase, arbutin reduces the production of melanin, which leads to skin lightening. Arbutin has also been found to possess antioxidant properties, which protect the skin from oxidative stress. Additionally, arbutin has been found to inhibit the production of inflammatory cytokines, which reduces inflammation.
Biochemische Und Physiologische Effekte
Arbutin has been found to be safe and well-tolerated in humans. It is rapidly absorbed and metabolized in the body, and its metabolites are excreted in the urine. Arbutin has been found to have no significant adverse effects on the liver or kidney function. Additionally, arbutin has been found to have no significant effect on the reproductive system or the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
Arbutin has several advantages for lab experiments. It is readily available, and its synthesis is relatively simple. Additionally, arbutin is stable under various conditions, which makes it suitable for various experimental procedures. However, arbutin has some limitations in lab experiments. Its solubility in water is limited, which can affect its bioavailability. Additionally, arbutin can be affected by various factors such as pH, temperature, and light, which can affect its stability.
Zukünftige Richtungen
Arbutin has several potential future directions for research. It can be studied for its potential therapeutic applications in treating various diseases such as cancer, inflammation, and skin disorders. Additionally, arbutin can be further studied for its mechanism of action and its potential interactions with other compounds. Furthermore, arbutin can be studied for its potential use as a food additive or a dietary supplement.
Synthesemethoden
Arbutin can be synthesized using various methods such as enzymatic hydrolysis, chemical synthesis, and microbial transformation. Enzymatic hydrolysis involves the use of enzymes to break down the glycoside bond in the arbutin molecule. Chemical synthesis involves the use of chemical reagents to synthesize arbutin from various starting materials. Microbial transformation involves the use of microorganisms to transform the starting material into arbutin.
Wissenschaftliche Forschungsanwendungen
Arbutin has been extensively studied for its potential therapeutic applications in treating various diseases. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. Arbutin has been shown to inhibit the growth of various cancer cells such as breast cancer, prostate cancer, and melanoma. Additionally, arbutin has been found to be effective in treating skin disorders such as melasma, hyperpigmentation, and acne.
Eigenschaften
CAS-Nummer |
14293-26-6 |
|---|---|
Produktname |
2-(2-Hydroxypropyl)benzene-1,4-diol |
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
2-(2-hydroxypropyl)benzene-1,4-diol |
InChI |
InChI=1S/C9H12O3/c1-6(10)4-7-5-8(11)2-3-9(7)12/h2-3,5-6,10-12H,4H2,1H3 |
InChI-Schlüssel |
OJBAHOBUFNORDT-UHFFFAOYSA-N |
SMILES |
CC(CC1=C(C=CC(=C1)O)O)O |
Kanonische SMILES |
CC(CC1=C(C=CC(=C1)O)O)O |
Synonyme |
(-)-2,5-Dihydroxy-α-methylphenethyl alcohol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



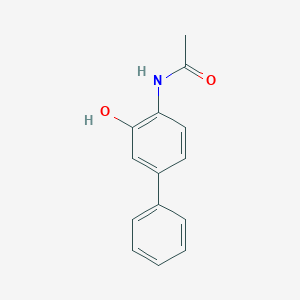
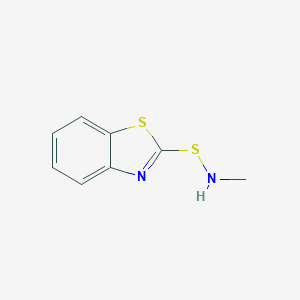
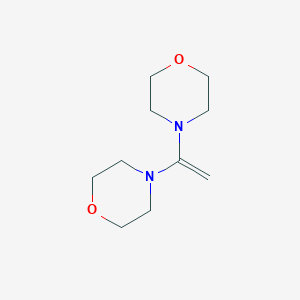
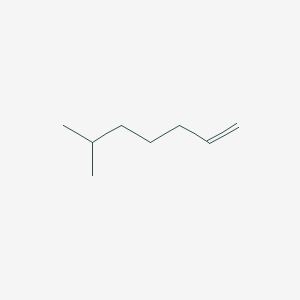
![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)
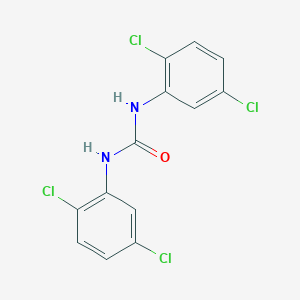
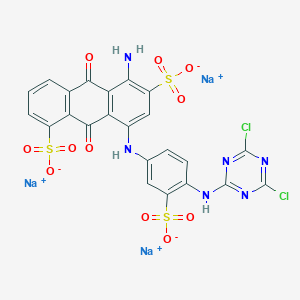
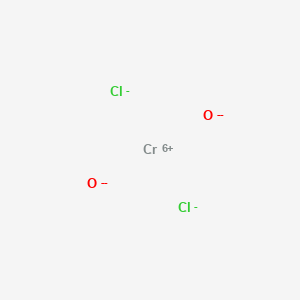
![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)
